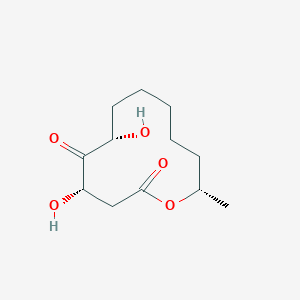
Pandangolide 1a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pandangolide 1a is a hexaketide lactone isolated from the sponge-associated fungus Cladosporium sp. It is a diastereoisomer of pandangolide 1. It has a role as a metabolite. It is a hexaketide, a secondary alpha-hydroxy ketone and a macrolide.
科学的研究の応用
Antifungal Activity
Pandangolide 1a has been evaluated for its antifungal properties. In studies, it has shown weak inhibition of hyphal growth against pathogenic fungi, such as Cochliobolus miyabeanus. The observed IC50 value was reported at 2000 μg/mL, indicating its potential as a lead compound for further modification to enhance efficacy.
Case Study: Antifungal Assay
In a study conducted by Tayone (2016), pandangolide 1 was isolated from Lambertella brunneola. The antifungal assay demonstrated that this compound exhibited some level of activity against Cochliobolus miyabeanus, although further research is needed to improve its potency:
- Source: Lambertella brunneola
- Target Fungus: Cochliobolus miyabeanus
- IC50 Value: 2000 μg/mL
- Methodology: Hyphal growth inhibition was assessed using spore suspension assays.
Metabolite Role
This compound serves as a metabolite within its producing organism, playing a role in ecological interactions and potentially contributing to the organism's defense mechanisms against pathogens.
Natural Product Synthesis
The unique structure of this compound makes it an attractive candidate for synthetic biology applications. Researchers are exploring its use in the development of novel antifungal agents through chemical modifications aimed at enhancing bioactivity.
Research on Endophytes
This compound has been isolated from endophytic fungi, which are known for their ability to produce bioactive compounds. Studies focusing on endophytes like Cladosporium oxysporum have revealed diverse metabolic pathways that could be harnessed for drug discovery.
特性
分子式 |
C12H20O5 |
|---|---|
分子量 |
244.28 g/mol |
IUPAC名 |
(4S,6S,12S)-4,6-dihydroxy-12-methyl-oxacyclododecane-2,5-dione |
InChI |
InChI=1S/C12H20O5/c1-8-5-3-2-4-6-9(13)12(16)10(14)7-11(15)17-8/h8-10,13-14H,2-7H2,1H3/t8-,9-,10-/m0/s1 |
InChIキー |
LSLSZASQWJAEHT-GUBZILKMSA-N |
異性体SMILES |
C[C@H]1CCCCC[C@@H](C(=O)[C@H](CC(=O)O1)O)O |
正規SMILES |
CC1CCCCCC(C(=O)C(CC(=O)O1)O)O |
同義語 |
pandangolide 1 pandangolide 1a |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















